

Spectroscopic Profile of Echitamine Chloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: Echitamine Chloride

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This technical guide provides a comprehensive overview of the spectroscopic data for **Echitamine Chloride**, a prominent monoterpenoid indole alkaloid. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), serves as a crucial resource for researchers, scientists, and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Echitamine chloride is a major bioactive alkaloid isolated from the stem bark of *Alstonia scholaris*. It has garnered significant scientific interest due to its diverse pharmacological activities. Accurate and detailed spectroscopic data is fundamental for the unequivocal identification, characterization, and quality control of this compound in research and development settings. This document consolidates the available NMR, IR, and MS data for **Echitamine Chloride** into a structured and readily accessible format.

Spectroscopic Data

The following sections present the key spectroscopic data for **Echitamine Chloride**, organized into clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the **Echitamine Chloride** molecule.

Table 1: ^1H NMR Spectroscopic Data for Echitamine (DMSO)

Chemical Shift (δ) ppm	Number of Protons	Multiplicity	Assignment
1.20 - 2.08	2H	-	2 x CH
1.20 - 2.08	8H	-	4 x CH ₂
6.12 - 7.03	5H	m	Aromatic ring + NH

Table 2: ^{13}C NMR Spectroscopic Data for **Echitamine Chloride**

Detailed ^{13}C NMR data for **Echitamine Chloride** is not readily available in the public domain at the time of this publication. Researchers are encouraged to consult specialized databases or perform direct analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Echitamine (KBr Pellet)[1]

Wavenumber (cm ⁻¹)	Functional Group Assignment
3377.71	O-H stretch[1]
3262.0	Indole N-H stretch[1]
2858.95	C-H stretch[1]
1724.05	C=O stretch (ester, COOCH ₃)[1]
1632.4	C=C stretch[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Table 4: Mass Spectrometric Data for Echitamine

Ionization Method	Molecular Formula	Molecular Weight (m/z)	Key Fragments (m/z)
FAB	$[C_{22}H_{29}N_2O_4]^+$	385	Data not available

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented in this guide.

NMR Spectroscopy

The 1H NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO- d_6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

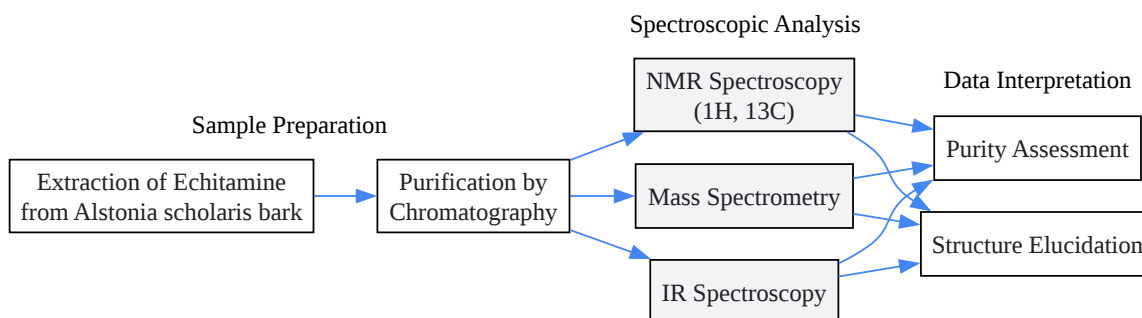
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the wavenumber range of 4000-400 cm^{-1} .

Mass Spectrometry

The mass spectrum was acquired using a Fast Atom Bombardment (FAB) mass spectrometer. The analysis confirmed the molecular formula of Echitamine as $[C_{22}H_{29}N_2O_4]^+$, corresponding to a molecular weight of 385.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like **Echitamine Chloride**.

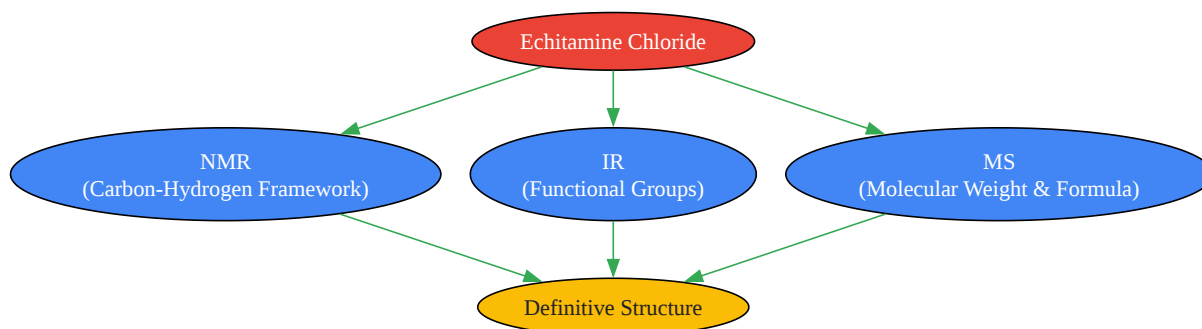


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A generalized workflow for the spectroscopic analysis of natural products.

Logical Relationship of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information that, when combined, leads to the unambiguous identification of a compound.



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Interrelation of spectroscopic techniques for structural elucidation.

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References

- 1. eng.uc.edu [eng.uc.edu]
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